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Compound of Interest

Compound Name: (S)-BoroAla-(-)-Pinanediol

CAS No.: 497165-13-6

Cat. No.: B1507444

Get Quote

(S)-BoroAla-(-)-Pinanediol is a chiral organoboron compound of significant interest in modern

organic synthesis. As a protected, enantiomerically pure form of alanine boronic acid, it serves

as a crucial building block for introducing the alanine moiety into complex molecules,

particularly in the synthesis of peptides, peptidomimetics, and pharmacologically active

compounds. The pinanediol group serves as a chiral auxiliary and a robust protecting group for

the boronic acid, rendering the compound stable to air and moisture, and suitable for

chromatographic purification.[1] This stability is a marked advantage over free boronic acids,

which can be prone to dehydration and other side reactions.

The primary application of (S)-BoroAla-(-)-Pinanediol is in palladium-catalyzed Suzuki-

Miyaura cross-coupling reactions.[2] This powerful carbon-carbon bond-forming reaction allows

for the coupling of the alanine fragment with a wide variety of organic electrophiles, such as

aryl, heteroaryl, and vinyl halides or triflates. The versatility and functional group tolerance of

this method have made it an indispensable tool for medicinal chemists and synthetic organic

chemists.[3]

This guide provides a comprehensive overview of the critical parameters governing the

successful coupling of (S)-BoroAla-(-)-Pinanediol, offering both theoretical understanding and
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practical, field-tested protocols.

Section 1: Deconstructing the Reaction: Key
Parameters and Their Scientific Rationale
A successful Suzuki-Miyaura coupling is a carefully orchestrated interplay of the boronic ester,

an electrophilic coupling partner, a palladium catalyst, a ligand, a base, and a solvent.

Understanding the role of each component is paramount to optimizing reaction outcomes.

The Catalyst and Ligand: The Heart of the
Transformation
The catalytic cycle of the Suzuki-Miyaura reaction is driven by a palladium complex, which

cycles between Pd(0) and Pd(II) oxidation states.[2] While various palladium sources can be

used, precatalysts like Pd(PPh₃)₂Cl₂ or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) and a

phosphine ligand are common.

Causality of Choice: The ligand's role is not merely passive; it is critical for stabilizing the

palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos)

are often superior for coupling challenging substrates, such as sterically hindered partners or

less reactive aryl chlorides.[1] They promote the rate-limiting oxidative addition step and

subsequent reductive elimination.

Traditional ligands like triphenylphosphine (PPh₃) are effective for simpler couplings involving

aryl iodides and bromides but may require higher temperatures or longer reaction times.

The Base: Activating the Boron for Transmetalation
The transmetalation step, where the organic group is transferred from boron to palladium, does

not proceed readily with neutral boronic esters. A base is required to activate the boron atom,

forming a more nucleophilic boronate "ate" complex. This activation enhances the polarization

of the C-B bond, making the organic moiety more readily transferable to the palladium center.

Causality of Choice:
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Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used, moderately strong bases

suitable for a broad range of substrates. Cesium carbonate (Cs₂CO₃) is often more effective

due to its higher solubility in organic solvents and the ability of the large Cs⁺ cation to

facilitate the reaction.

Phosphates (K₃PO₄): A slightly stronger base than carbonates, potassium phosphate is often

the base of choice for coupling reactions involving sensitive functional groups or for

preventing side reactions like epimerization.

Hydroxides (NaOH, CsOH): Strong bases that can be effective but may not be compatible

with base-labile functional groups, such as esters, on the coupling partners.

Fluoride Sources (KF, CsF): While effective, fluoride ions can sometimes lead to cleavage of

silyl protecting groups if present in the substrate.[4]

The Solvent: The Reaction Environment
The choice of solvent is critical for ensuring that all reaction components remain in solution at

the desired reaction temperature.

Causality of Choice:

Aprotic Polar Solvents (DMF, Dioxane, THF): These are excellent choices as they effectively

dissolve the palladium catalyst, the organic substrates, and many of the inorganic bases.

Dimethylformamide (DMF) is a common solvent for these reactions.[5]

Aromatic Hydrocarbons (Toluene, Xylene): These are often used for higher temperature

reactions.

Aqueous Mixtures: Reactions are frequently run in a mixture of an organic solvent and water

(e.g., Dioxane/H₂O). The presence of water can aid in dissolving the inorganic base and can

accelerate the transmetalation step.

Section 2: Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
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The mechanism proceeds through three fundamental steps: oxidative addition of the

electrophile to the Pd(0) catalyst, transmetalation of the organic group from the activated

boronic ester to the Pd(II) complex, and reductive elimination to form the C-C bond and

regenerate the Pd(0) catalyst.
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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Standard Experimental Workflow
The general procedure involves the careful assembly of reagents under an inert atmosphere,

followed by heating, monitoring, and purification.

1. Setup & Inerting
(Flask, Stir Bar, N₂/Ar)

2. Add Solids
((S)-BoroAla, Electrophile,

Pd Catalyst, Base)

3. Add Solvent
(Degassed DMF or Dioxane/H₂O)

4. Reaction
(Heat to specified temp,
monitor by TLC/LC-MS)

5. Workup
(Quench, Extract with
Organic Solvent, Dry)

6. Purification
(Silica Gel Chromatography)

7. Characterization
(NMR, MS)
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Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Section 3: Protocols and Data
General Protocol for Coupling with an Aryl Bromide
This protocol is a representative example and may require optimization for specific substrates.

Materials and Reagents:

(S)-BoroAla-(-)-Pinanediol

Aryl bromide (e.g., 4-bromotoluene)

Pd(PPh₃)₂Cl₂ or similar palladium precatalyst

Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

Anhydrous, degassed Dimethylformamide (DMF)

Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

Inert gas supply (Nitrogen or Argon)

Standard glassware for aqueous workup and extraction

Silica gel for column chromatography

Step-by-Step Procedure:

Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add (S)-
BoroAla-(-)-Pinanediol (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base

(K₃PO₄, 3.0 equivalents).[5]

Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three

times to ensure an oxygen-free atmosphere.

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g.,

Pd(PPh₃)₂Cl₂, 0.05 equivalents).[5]
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Solvent Addition: Add anhydrous, degassed DMF via syringe to achieve a suitable

concentration (typically 0.1-0.2 M with respect to the limiting reagent).

Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 33-

90 °C).[5] Stir the reaction mixture vigorously.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically

1-48 hours).[5]

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl

acetate and water. Separate the organic layer, and extract the aqueous layer twice more with

ethyl acetate.

Washing: Combine the organic layers and wash with water, then with brine. Dry the organic

layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure

coupled product.

Table of Representative Reaction Conditions
The optimal conditions can vary significantly based on the reactivity of the coupling partners.

The following table summarizes typical starting points for optimization.
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Parameter
Condition A
(High
Reactivity)

Condition B
(Standard)

Condition C
(Challenging)

Rationale &
Citation

Electrophile Aryl Iodide Aryl Bromide
Aryl Chloride /

Triflate

Reactivity order:

I > Br > OTf > Cl.

[2]

Catalyst
Pd(PPh₃)₄ (2-5

mol%)

PdCl₂(dppf) (3-5

mol%)

Pd₂(dba)₃ /

SPhos (1-2

mol%)

Bulky, electron-

rich ligands are

needed for less

reactive

electrophiles.[1]

Base K₂CO₃ (2 equiv) K₃PO₄ (3 equiv)
Cs₂CO₃ or CsOH

(2-3 equiv)

Stronger, more

soluble bases

facilitate coupling

of difficult

substrates.[6]

Solvent
Dioxane/H₂O

(4:1)
DMF

Toluene or 2-

MeTHF

Higher boiling

point solvents

may be required

for activating C-

Cl bonds.

Temperature 80 °C 90 °C 100-110 °C

Higher energy

input is needed

to overcome the

activation barrier

for less reactive

partners.[6]

Time 1-6 h 12-24 h 24-48 h

Slower reactions

require extended

times for full

conversion.[5]
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Section 4: Application in Solid-Phase Peptide
Synthesis (SPPS)
Incorporating unnatural amino acids like the one derived from (S)-BoroAla-(-)-Pinanediol is a

powerful strategy in drug discovery. This coupling can be performed on resin-bound peptides.

Challenges and Considerations:

Catalyst Poisoning: Free amino groups, carboxylates, or certain side chains (e.g., Met, Cys)

on the peptide can coordinate to the palladium center, potentially inhibiting catalysis.

Reagent Compatibility: The standard SPPS deprotection (piperidine) and cleavage (TFA)

cocktails must be compatible with the newly formed bond and any protecting groups.[7][8]

On-Resin Protocol: A typical on-resin coupling involves treating the resin-bound peptide

(containing, for example, a 4-iodophenylalanine residue) with the boronic ester, palladium

catalyst, and base in a suitable solvent like DMF. The reaction may require elevated

temperatures, which necessitates a thermally stable resin.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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